molecular formula C14H10FNO4 B567987 Methyl 3-fluoro-5-(4-nitrophenyl)benzoate CAS No. 1352318-67-2

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Cat. No. B567987
M. Wt: 275.235
InChI Key: ISEQOKFPRSUJQL-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-5-(4-nitrophenyl)benzoate” is a chemical compound with the CAS Number: 1352318-67-2 . It has a molecular weight of 275.24 . The IUPAC name for this compound is methyl 5-fluoro-4’-nitro [1,1’-biphenyl]-3-carboxylate .


Molecular Structure Analysis

The molecular formula of “Methyl 3-fluoro-5-(4-nitrophenyl)benzoate” is C14H10FNO4 . The InChI key is ISEQOKFPRSUJQL-UHFFFAOYSA-N . For a detailed molecular structure analysis, one would typically use techniques such as X-ray crystallography, NMR spectroscopy, or computational methods like DFT .


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-5-(4-nitrophenyl)benzoate” is a compound with a molecular weight of 275.23 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

2. Synthesis of Dimethyl 3-nitro-3′,4-oxydibenzoate

  • Application Summary: Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .

3. Biocatalytic Hydrolysis

  • Application Summary: This compound has been used in studies investigating the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters . Biocatalysts have attracted much attention in synthetic organic chemistry due to their efficiency and sustainability .
  • Methods of Application: The compound was subjected to enzymatic hydrolysis, and kinetic data was obtained by spectroscopically tracking the release of 4-nitrophenol, a bright yellow compound that forms upon hydrolysis .
  • Results or Outcomes: The study found a direct correlation between the carbonyl carbon Mulliken charge and the σ para constant, suggesting that the hydrolysis reaction, when catalyzed by either of the three enzymes, exhibited a change in the rate-determining step .

4. Antiviral Activity

  • Application Summary: Indole derivatives, such as Methyl 3-fluoro-5-(4-nitrophenyl)benzoate, have been reported to exhibit antiviral properties . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Results or Outcomes: The compound showed inhibitory activity against influenza A with an IC50 = 7.53 μmol/L and the highest selectivity index (SI) value of 17 .

5. Antibacterial Activity

  • Application Summary: Certain derivatives of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate have shown potent antibacterial activity .
  • Results or Outcomes: One of the test compounds exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114 ± 1.98 µg/mL against Enterobacter aerogenes, and 75 ± 0.81 µg/mL against Bacillus subtilis .

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical. For “Methyl 3-fluoro-5-(4-nitrophenyl)benzoate”, the SDS is available and can be accessed for detailed safety and hazard information .

properties

IUPAC Name

methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEQOKFPRSUJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718394
Record name Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

CAS RN

1352318-67-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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